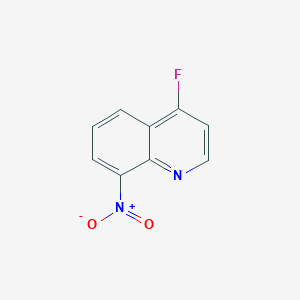
4-Fluoro-8-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-8-nitroquinoline is a chemical compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 4-Fluoro-8-nitroquinoline and its derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The InChI code for 4-Fluoro-8-nitroquinoline is 1S/C9H5FN2O2/c10-7-4-5-11-9-6 (7)2-1-3-8 (9)12 (13)14/h1-5H . The InChI key is ONWBERNBASBLDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Fluoro-8-nitroquinoline is a powder in its physical form . It has a molecular weight of 192.15 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Fluorinated quinolines, including 4-Fluoro-8-nitroquinoline, have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These compounds exhibit remarkable biological activity and have found applications in medicine .
Antimalarial Activity
6-Fluoro-, 8-fluoro- and 6,8-difluoro derivatives of 4-aminoquinoline are active against malaria, and can be used for treatment of the diseases caused by chloroquin-resistant strains of P. falciparum W2 . This suggests that 4-Fluoro-8-nitroquinoline could potentially have similar applications.
Antibacterial Activity
Fluorinated quinolines, including 4-Fluoro-8-nitroquinoline, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibiotics.
Enzyme Inhibition
Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes . This property could be exploited in the development of new drugs for a variety of diseases.
Antineoplastic Activity
Fluorinated quinolines have been found to exhibit antineoplastic activity . This suggests that 4-Fluoro-8-nitroquinoline could potentially be used in the treatment of cancer.
Use in Agriculture
A number of fluorinated quinolines have found application in agriculture . It’s possible that 4-Fluoro-8-nitroquinoline could also be used in this field.
Use in Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . This suggests another potential application for 4-Fluoro-8-nitroquinoline.
Use in Dyes
Quinolines have been used in the production of cyanine dyes . Given the unique properties of fluorinated quinolines, 4-Fluoro-8-nitroquinoline could potentially be used in this application as well.
Safety and Hazards
The safety information for 4-Fluoro-8-nitroquinoline includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
The future directions for 4-Fluoro-8-nitroquinoline and its derivatives could involve further exploration of their synthesis methods, studying their reactivity, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines, which stimulates research studies aimed at the development of novel methods of synthesis .
Wirkmechanismus
Target of Action
4-Fluoro-8-nitroquinoline is a derivative of the quinoline family . Quinolines have been known to target various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinolines are known to inhibit bacterial dna-gyrase, blocking bacterial dna supercoiling
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes . This could potentially be a pathway affected by 4-Fluoro-8-nitroquinoline.
Pharmacokinetics
Fluoroquinolones, a family of compounds that includes 4-fluoro-8-nitroquinoline, are known for their excellent tissue penetration, which enhances their bioavailability .
Result of Action
The inhibition of bacterial dna-gyrase by quinolines, which could potentially be a mode of action for 4-fluoro-8-nitroquinoline, results in the prevention of bacterial dna replication .
Action Environment
It’s known that the reactivity of fluorinated quinolines can be influenced by various factors, including the presence of certain catalysts .
Eigenschaften
IUPAC Name |
4-fluoro-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBERNBASBLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dichlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2817028.png)
![3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2817029.png)


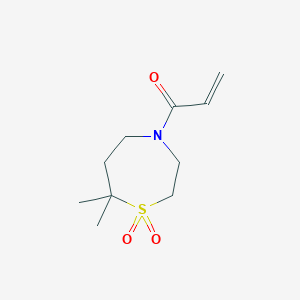
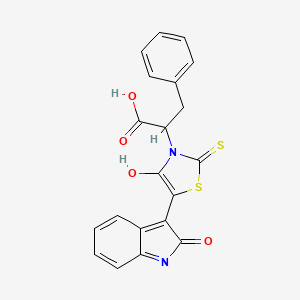
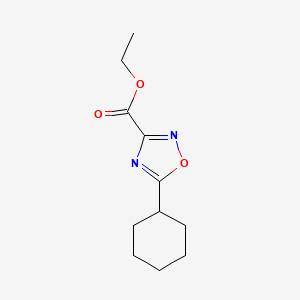
![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)
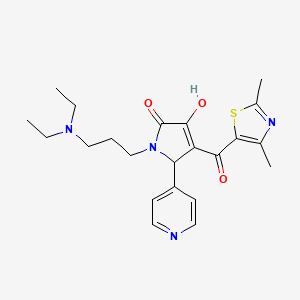
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

